7-(Trifluoromethyl)chroman-3-one
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Overview
Description
7-(Trifluoromethyl)chroman-3-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group at the 7th position of the chroman-3-one structure. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with trifluoromethylating agents under specific conditions
Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)chroman-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)chroman-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include various substituted chromanones, chromanols, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-(Trifluoromethyl)chroman-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)chroman-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
Chroman-4-one: Lacks the trifluoromethyl group but shares the chromanone structure.
Chroman-2-one: Similar structure but with different substitution patterns.
Coumarin: A related compound with a lactone ring structure.
Uniqueness: 7-(Trifluoromethyl)chroman-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C10H7F3O2 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4H-chromen-3-one |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-2,4H,3,5H2 |
InChI Key |
QOHHNQSCYQBESR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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